molecular formula C11H16N2O2 B12994063 Ethyl 4-(aminomethyl)benzylcarbamate

Ethyl 4-(aminomethyl)benzylcarbamate

Cat. No.: B12994063
M. Wt: 208.26 g/mol
InChI Key: YOFOPZWRMHNQRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)benzylcarbamate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzylcarbamate, where the benzyl group is substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(aminomethyl)benzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzylamine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-(aminomethyl)benzylamine in an organic solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add ethyl chloroformate to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(aminomethyl)benzylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the study.

Comparison with Similar Compounds

Ethyl 4-(aminomethyl)benzylcarbamate can be compared with other similar compounds, such as:

    Ethyl 4-(aminosulfonyl)benzylcarbamate: This compound has a sulfonyl group instead of an aminomethyl group, which can affect its reactivity and applications.

    Ethyl 4-(dimethylamino)benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl N-[[4-(aminomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-8-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14)

InChI Key

YOFOPZWRMHNQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)CN

Origin of Product

United States

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